

An In-depth Technical Guide to 5-Nitro-1,2-benzisoxazole

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Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443

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Abstract

5-Nitro-1,2-benzisoxazole is a heterocyclic aromatic organic compound belonging to the benzisoxazole class of molecules. The benzisoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the 5-position is suggested to modulate these activities, potentially enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of **5-Nitro-1,2-benzisoxazole** and its derivatives, along with detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties

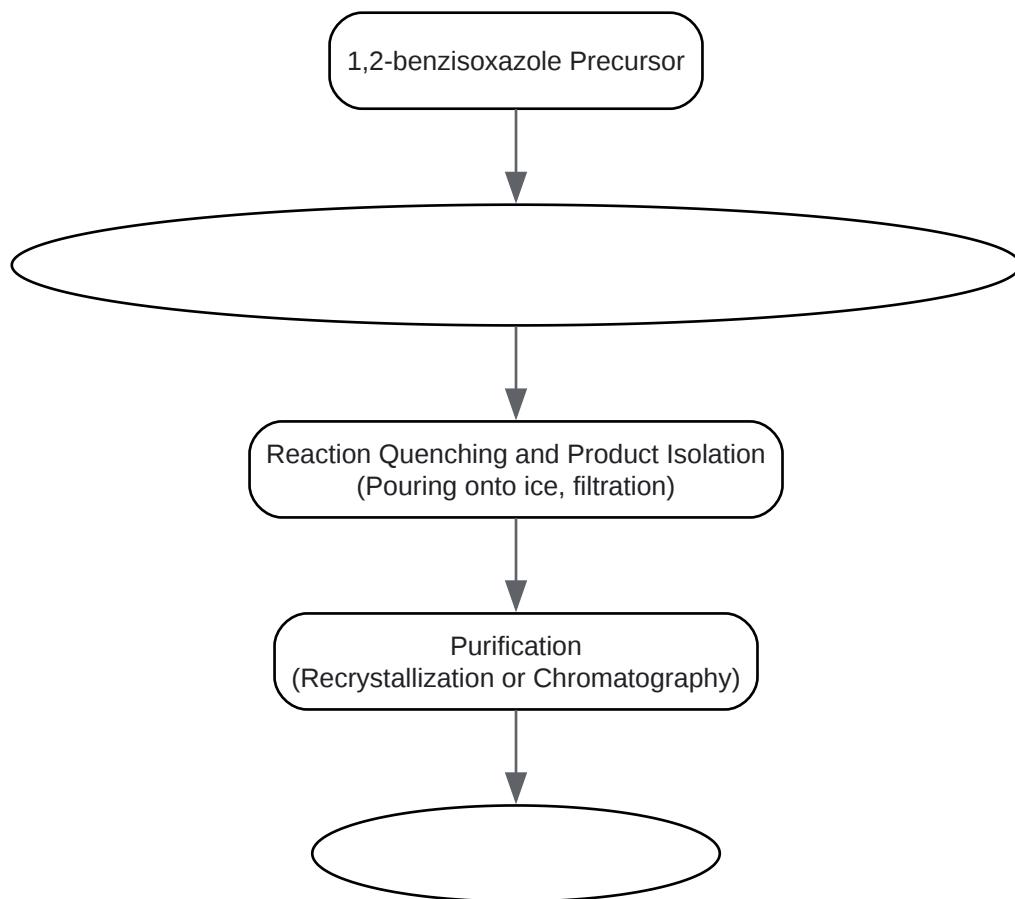
The fundamental physicochemical properties of **5-Nitro-1,2-benzisoxazole** are summarized in the table below, providing essential data for laboratory handling, formulation, and analytical development.

Property	Value	Source
Molecular Formula	$C_7H_4N_2O_3$	
Molecular Weight	164.12 g/mol	
CAS Number	39835-28-4	
Appearance	White solid	
Melting Point	126-127 °C	
Boiling Point (Predicted)	321.7 ± 15.0 °C at 760 mmHg	
Density (Predicted)	1.473 ± 0.06 g/cm ³	
pKa (Predicted)	-5.29 ± 0.30	
Storage Temperature	2-8°C	

Synthesis of 5-Nitro-1,2-benzisoxazole

The synthesis of **5-Nitro-1,2-benzisoxazole** can be achieved through the nitration of a 1,2-benzisoxazole precursor. A representative experimental protocol for a similar nitro-substituted benzisoxazole is described below, which can be adapted for the synthesis of the target compound.

General Synthesis Workflow



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A generalized workflow for the synthesis of **5-Nitro-1,2-benzisoxazole**.

Experimental Protocol: Nitration of a Benzisoxazole Derivative

This protocol is adapted from the synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole and provides a foundational method.[\[1\]](#)

Materials:

- 1,2-benzisoxazole precursor
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)

- Ice
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- In a flask maintained in an ice bath, slowly add the 1,2-benzisoxazole precursor to a pre-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.
- The crude product is then dried and can be further purified by recrystallization from a suitable solvent such as ethanol.

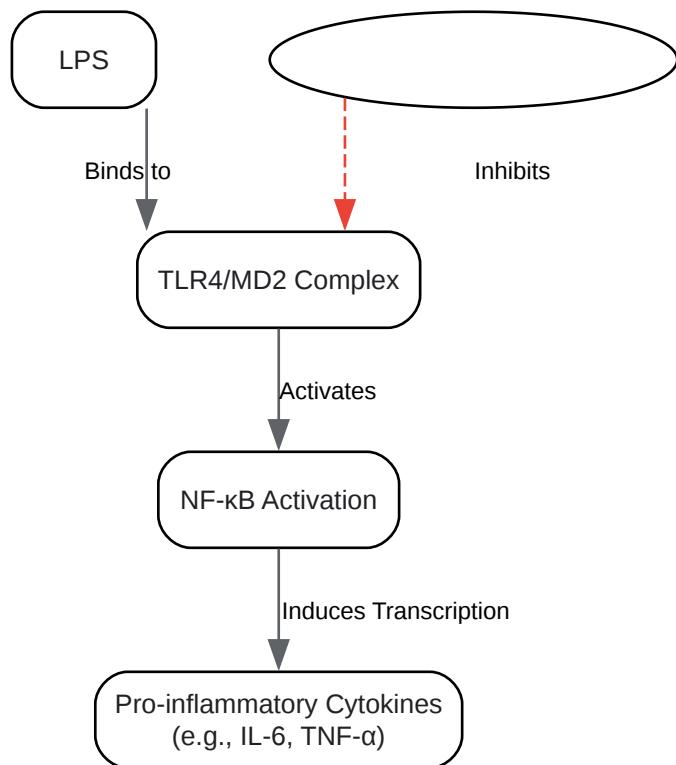
Biological Activities and Mechanism of Action

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.^[2] The introduction of a nitro group, an electron-withdrawing moiety, has been shown to significantly influence the pharmacological profile of these compounds.

Anti-inflammatory Activity

Several studies have indicated that benzisoxazole derivatives bearing electron-withdrawing groups, such as a nitro group, exhibit promising anti-inflammatory activity.^[3] While a specific study on **5-Nitro-1,2-benzisoxazole** is not extensively documented, related compounds have been shown to inhibit key inflammatory mediators.

A potential mechanism of action for the anti-inflammatory effects of some benzoxazole derivatives involves the inhibition of the Myeloid Differentiation Protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) in sensing lipopolysaccharides (LPS) and initiating an inflammatory cascade.



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A putative anti-inflammatory mechanism of action for benzisoxazole derivatives.

Antimicrobial Activity

Benzisoxazole derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.^{[3][4]} The presence of a nitro group can enhance the antimicrobial potency of heterocyclic compounds. While specific data for **5-Nitro-1,2-benzisoxazole** is limited, related nitro-benzisoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.^[3]

Antipsychotic and Neurological Activity

The 1,2-benzisoxazole core is a key feature of several atypical antipsychotic drugs, such as risperidone and paliperidone.^[2] Their mechanism of action primarily involves the antagonism of

dopamine D2 and serotonin 5-HT2A receptors.^[5] The substitution on the benzisoxazole ring plays a crucial role in receptor affinity and selectivity. For instance, it has been noted in related benzothiazoles that a nitro group can decrease the affinity for D2, D3, 5-HT1A, and 5-HT2A receptors.^[6]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay: MD2 Binding

This protocol describes a competitive binding assay to assess the ability of a test compound to interact with the MD2 protein.

Principle:

The fluorescent probe 1,1'-bis(4-anilino-5,5'-naphthalenesulfonate) (bis-ANS) binds to the hydrophobic pocket of MD2, resulting in a significant increase in fluorescence. A compound that also binds to this pocket will displace bis-ANS, leading to a decrease in fluorescence intensity.

Materials:

- Recombinant human MD2 protein
- Bis-ANS
- Test compound (**5-Nitro-1,2-benzisoxazole**)
- Assay buffer (e.g., PBS)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a solution of MD2 protein in the assay buffer.
- Prepare serial dilutions of the test compound.

- In the wells of the microplate, add the MD2 protein solution.
- Add the different concentrations of the test compound to the respective wells.
- Add the bis-ANS solution to all wells.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the fluorescence intensity using an excitation wavelength of ~390 nm and an emission wavelength of ~490 nm.
- A decrease in fluorescence intensity in the presence of the test compound indicates binding to MD2. The IC_{50} value can be calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Antimicrobial Assay: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

- Test compound (**5-Nitro-1,2-benzisoxazole**)
- Bacterial or fungal strains (e.g., *E. coli*, *S. aureus*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 96-well microplate
- Spectrophotometer (plate reader)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

- Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well containing the diluted compound.
- Include a positive control (microbes in broth without the compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

5-Nitro-1,2-benzisoxazole represents a molecule of significant interest within the broader class of biologically active benzisoxazoles. The presence of the nitro group is anticipated to confer potent anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate its specific mechanisms of action, particularly its interaction with inflammatory signaling pathways and its spectrum of antimicrobial activity. The synthetic and analytical protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound.

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References

1. isca.me [isca.me]
2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Cas 36238-80-9,1,2-BENZISOXAZOL-3(2H)-ONE, 5-NITRO- | lookchem [lookchem.com]
- 6. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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